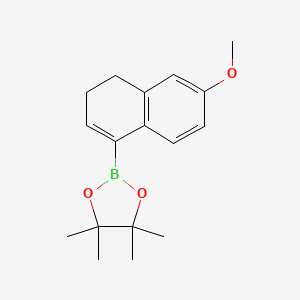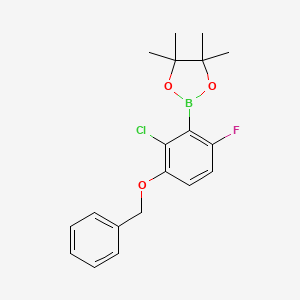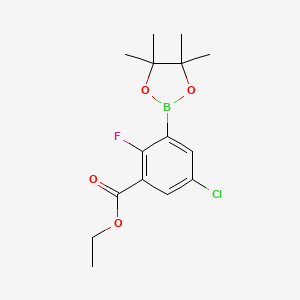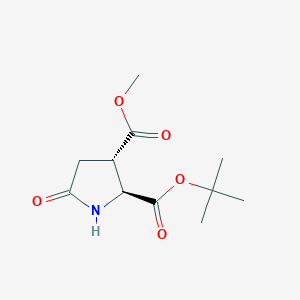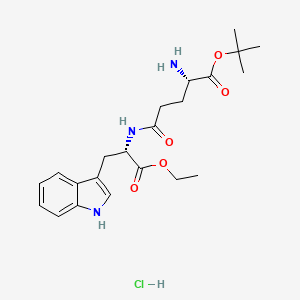
L-Glu(L-trp-oet)-otbu(hcl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“L-Glu(L-trp-oet)-otbu(hcl)” is a synthetic compound that belongs to the class of peptide derivatives. It is composed of L-glutamic acid (L-Glu) and L-tryptophan ethyl ester (L-trp-oet), with an additional tert-butyl ester (otbu) group and hydrochloride (hcl) salt. This compound is of interest in various fields such as medicinal chemistry, biochemistry, and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “L-Glu(L-trp-oet)-otbu(hcl)” typically involves the following steps:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-glutamic acid and L-tryptophan to prevent unwanted side reactions.
Coupling Reaction: Using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the peptide bond between L-glutamic acid and L-tryptophan ethyl ester.
Deprotection: Removing the protecting groups under specific conditions to yield the desired compound.
Formation of Hydrochloride Salt: Treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tryptophan moiety.
Reduction: Reduction reactions may target the carboxyl groups or other functional groups.
Substitution: Substitution reactions can occur at various positions depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of tryptophan, while reduction may produce reduced forms of the carboxyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “L-Glu(L-trp-oet)-otbu(hcl)” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glu(L-trp)-otbu(hcl): Lacks the ethyl ester group.
L-Glu(L-trp-oet)-otbu: Lacks the hydrochloride salt.
L-Glu(L-trp-oet)-otbu(hbr): Contains a bromide salt instead of hydrochloride.
Uniqueness
“L-Glu(L-trp-oet)-otbu(hcl)” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H32ClN3O5 |
|---|---|
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-5-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C22H31N3O5.ClH/c1-5-29-21(28)18(12-14-13-24-17-9-7-6-8-15(14)17)25-19(26)11-10-16(23)20(27)30-22(2,3)4;/h6-9,13,16,18,24H,5,10-12,23H2,1-4H3,(H,25,26);1H/t16-,18-;/m0./s1 |
Clé InChI |
FPHIZGLQXQMOLY-AKXYIILFSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)N.Cl |
SMILES canonique |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


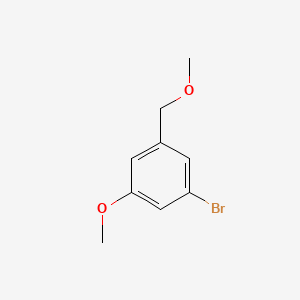
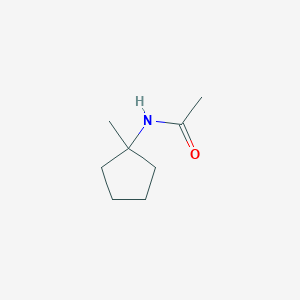
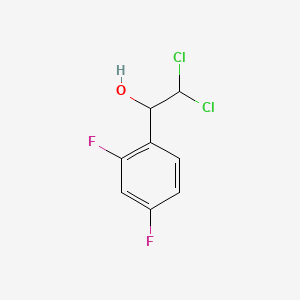

![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)
